1-Cyclopentyl-2,2-dimethyl-1-propanol
Overview
Description
1-Cyclopentyl-2,2-dimethyl-1-propanol is an organic compound with the molecular formula C10H20O. It is a tertiary alcohol characterized by a cyclopentyl group attached to a 2,2-dimethyl-1-propanol backbone.
Preparation Methods
1-Cyclopentyl-2,2-dimethyl-1-propanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with 2,2-dimethylpropanal under controlled conditions. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of catalytic hydrogenation of corresponding ketones or aldehydes, utilizing catalysts such as Raney nickel or palladium on carbon .
Chemical Reactions Analysis
1-Cyclopentyl-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions include cyclopentyl ketones, cyclopentyl carboxylic acids, and substituted cyclopentyl derivatives .
Scientific Research Applications
1-Cyclopentyl-2,2-dimethyl-1-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2,2-dimethyl-1-propanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in various chemical reactions. Its effects are mediated through its ability to donate or accept protons, facilitating various biochemical and chemical processes .
Comparison with Similar Compounds
1-Cyclopentyl-2,2-dimethyl-1-propanol can be compared with similar compounds such as:
2,2-Dimethyl-1-propanol:
Cyclopentylmethanol: This compound has a cyclopentyl group attached to a methanol backbone, differing in the position and number of methyl groups compared to this compound.
Properties
IUPAC Name |
1-cyclopentyl-2,2-dimethylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2,3)9(11)8-6-4-5-7-8/h8-9,11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTWRMZVIPKMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1CCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337883 | |
Record name | 1-Cyclopentyl-2,2-dimethyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337966-85-5 | |
Record name | 1-Cyclopentyl-2,2-dimethyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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